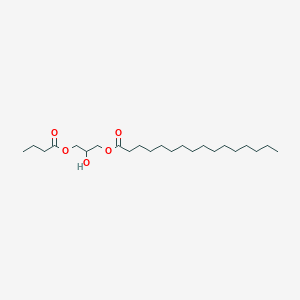

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester

概要

説明

1-Palmitoyl-3-Butyryl-rac-glycerol is a diacylglycerol compound that contains palmitic acid at the sn-1 position and butyric acid at the sn-3 position . It is known for its role in lipid biochemistry and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

1-Palmitoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving palmitic acid and butyric acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired diacylglycerol .

Industrial Production Methods

In industrial settings, the production of 1-Palmitoyl-3-Butyryl-rac-glycerol involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

化学反応の分析

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions, cleaving ester bonds to yield carboxylic acids and glycerol derivatives.

Acidic Hydrolysis

-

Reagents : H₂SO₄, HCl, or other mineral acids.

-

Products : Hexadecanoic acid (palmitic acid), butyric acid, and 2-hydroxypropane-1,3-diol.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .

Basic Hydrolysis (Saponification)

-

Reagents : NaOH, KOH.

-

Products : Sodium palmitate, sodium butyrate, and glycerol.

-

Mechanism : Hydroxide ions deprotonate water, generating nucleophiles that cleave ester bonds .

| Conditions | Reagents | Major Products | Byproducts |

|---|---|---|---|

| Acidic (H⁺) | H₂SO₄, H₂O | Palmitic acid, butyric acid, glycerol | - |

| Basic (OH⁻) | NaOH, H₂O | Sodium palmitate, sodium butyrate | Glycerol |

Oxidation Reactions

The secondary hydroxyl group at the 2-position of the glycerol backbone undergoes oxidation, while ester groups remain intact under mild conditions.

Oxidation of Hydroxyl Group

-

Reagents : KMnO₄ (acidic), CrO₃.

-

Products : 2-ketopropyl derivative (diketone).

-

Mechanism : The hydroxyl group is oxidized to a ketone, forming a diketone structure .

Peroxidation of Ester Groups

-

Reagents : H₂O₂, UV light.

-

Products : Peroxide derivatives (e.g., lipid peroxides).

-

Mechanism : Radical-initiated oxidation at allylic positions of fatty acid chains.

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, heat | 2-Ketopropyl ester | Secondary alcohol oxidation |

| H₂O₂ | Photocatalytic | Fatty acid peroxides | Radical mechanism |

Transesterification

The ester groups react with alcohols under catalytic conditions, exchanging alkoxy moieties.

Methanolysis

-

Reagents : Methanol, H₂SO₄.

-

Products : Methyl palmitate, methyl butyrate, glycerol.

-

Mechanism : Acid-catalyzed nucleophilic substitution at the ester carbonyl .

| Alcohol | Catalyst | Products | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl palmitate, methyl butyrate | >80% |

Esterification of Hydroxyl Group

The free hydroxyl group reacts with carboxylic acids or anhydrides to form new esters.

Acetylation

-

Reagents : Acetic anhydride, pyridine.

-

Products : Acetylated derivative (C₂₅H₄₆O₆).

-

Mechanism : Nucleophilic acyl substitution at the hydroxyl oxygen.

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Acetic anhydride | Pyridine, 60°C | Acetylated glycerol ester |

Key Research Findings

-

Hydrolysis Kinetics : Pseudo-first-order kinetics observed in basic hydrolysis, with rate constants increasing at higher temperatures .

-

Oxidation Stability : The compound resists autoxidation at room temperature but degrades under UV light, forming peroxides .

-

Industrial Relevance : Transesterification products like methyl palmitate are used in biodiesel production .

科学的研究の応用

Chemistry

- Substrate for Lipases : Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester serves as a substrate to study the stereospecificity and typoselectivity of lipases, enzymes that catalyze the hydrolysis of ester bonds. This application helps elucidate the mechanisms of lipid metabolism and enzyme specificity in biochemical pathways.

Biology

- Lipid Metabolism Studies : The compound plays a crucial role in lipid biochemistry research by aiding in the understanding of diacylglycerols' functions in cellular processes. It is involved in metabolic pathways that influence cellular signaling and membrane dynamics.

Medicine

- Therapeutic Potential : Research has explored the potential therapeutic applications of this compound in lipid-related disorders. It may influence metabolic processes linked to obesity, diabetes, and cardiovascular diseases by modulating lipid profiles and cellular signaling pathways.

Industry

- Cosmetics and Personal Care : this compound is utilized in formulating high-purity lipid standards for various industrial applications, including cosmetics and personal care products. Its amphiphilic nature makes it suitable for use as an emulsifier and surfactant in formulations.

Reactions

This compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form corresponding ketones and aldehydes.

- Reduction : Reduction reactions can convert ester groups into alcohols.

- Substitution : Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents

- Oxidizing Agents : Potassium permanganate, chromium trioxide.

- Reducing Agents : Lithium aluminum hydride, sodium borohydride.

- Nucleophiles for Substitution : Amines and thiols are commonly used in substitution reactions.

Case Study 1: Lipid Behavior Studies

A study utilized this compound as a model compound to investigate lipid behavior under varying conditions. The results indicated its role in modulating membrane fluidity and influencing enzyme activity within lipid bilayers. This insight is crucial for understanding how dietary fats affect cell membrane integrity and function.

Case Study 2: Therapeutic Applications in Diabetes

Research examining the compound's effects on glucose metabolism showed that it could enhance insulin sensitivity in adipocytes (fat cells). This finding suggests potential applications in developing treatments for type 2 diabetes by targeting lipid metabolism pathways.

作用機序

The mechanism of action of 1-Palmitoyl-3-Butyryl-rac-glycerol involves its interaction with lipid metabolic pathways. It acts as a substrate for lipases, which catalyze the hydrolysis of the ester bonds, releasing palmitic acid and butyric acid. These fatty acids can then participate in various metabolic processes, influencing cellular functions and signaling pathways .

類似化合物との比較

Similar Compounds

1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol: This compound incorporates stearic acid at the sn-2 position, in addition to palmitic acid and butyric acid.

1-Palmitoyl-2-Oleoyl-3-Butyryl-rac-glycerol: This compound includes oleic acid at the sn-2 position, along with palmitic acid and butyric acid.

Uniqueness

1-Palmitoyl-3-Butyryl-rac-glycerol is unique due to its specific combination of palmitic acid and butyric acid, which imparts distinct biochemical properties. Its structure allows it to serve as a valuable tool in lipid research, particularly in studies involving diacylglycerol metabolism and lipase specificity .

生物活性

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, also known by its CAS Number 20358-82-1, is a fatty acid ester that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C19H38O4

- Molecular Weight : 330.5026 g/mol

- IUPAC Name : this compound

The biological activity of hexadecanoic acid esters generally involves several mechanisms:

- Interaction with Biological Targets : Similar to other fatty acid esters, it may interact with enzymes and cell membranes through hydrophobic interactions and hydrogen bonding.

- Biochemical Pathways : Fatty acid esters are involved in lipid metabolism and signal transduction processes, which can influence cellular functions such as energy storage and membrane fluidity.

- Pharmacokinetics : The compound is primarily metabolized in the liver and excreted via urine and feces, indicating a potential for systemic effects upon administration.

Biological Activities

This compound has been associated with various biological activities:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress .

- Antimicrobial Activity : Research indicates that fatty acid esters can have antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

- Cytotoxic Effects : In vitro studies have shown that this compound can exhibit cytotoxicity against cancer cell lines such as HepG-2 and MCF-7, with IC50 values indicating moderate to strong activity .

Study 1: Antioxidant and Cytotoxic Activity

A study conducted on extracts containing hexadecanoic acid derivatives demonstrated promising results against cancer cell lines. The IC50 values for the tested extracts were as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 9.39 |

| MCF-7 | 8.52 |

| HCT-116 | 11.48 |

| PC3 | 14.26 |

| HeLa | 7.56 |

These results suggest that hexadecanoic acid derivatives may be effective in cancer therapy by inhibiting cell viability in specific cancer types .

Study 2: Antimicrobial Efficacy

Another research effort highlighted the antimicrobial properties of hexadecanoic acid esters against a range of bacterial strains. The study indicated that these compounds could serve as potential natural preservatives or therapeutic agents against microbial infections .

特性

IUPAC Name |

(3-butanoyloxy-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)28-20-21(24)19-27-22(25)17-4-2/h21,24H,3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYBQRDPCWABIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-82-1 | |

| Record name | 3-Butyro-1-palmitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BUTYRO-1-PALMITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1924Z7R0CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。